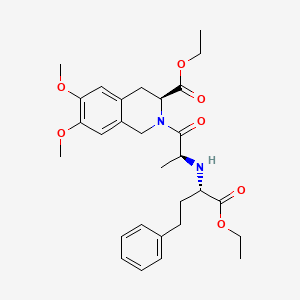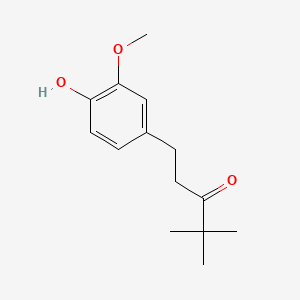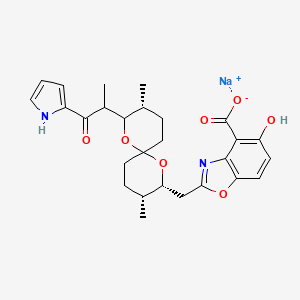
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid is a complex organic compound that features a benzoxazole ring fused with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid typically involves multiple steps. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the hydroxy and pyridinyl groups. The final step involves the formation of the carboxylic acid group. Common reagents used in these reactions include pyridine, benzoxazole, and various acids and bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazoles: Share a similar heterocyclic structure but differ in their functional groups and applications.
Pyridinyl derivatives: Contain the pyridine ring but may lack the benzoxazole and carboxylic acid groups.
Uniqueness
2-(3-Hydroxy-2-(((3-hydroxy-2-pyridinyl)carbonyl)amino)phenyl)-4-benzoxazolecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
83874-20-8 |
|---|---|
Molekularformel |
C27H31N2NaO7 |
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
sodium;2-[[(3R,8R,9R)-3,9-dimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-5-hydroxy-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C27H32N2O7.Na/c1-14-8-10-27(11-9-15(2)25(36-27)16(3)24(31)17-5-4-12-28-17)35-20(14)13-21-29-23-19(34-21)7-6-18(30)22(23)26(32)33;/h4-7,12,14-16,20,25,28,30H,8-11,13H2,1-3H3,(H,32,33);/q;+1/p-1/t14-,15-,16?,20-,25?,27?;/m1./s1 |
InChI-Schlüssel |
ZEGIHBLBGVCPCI-VRWHKJGYSA-M |
Isomerische SMILES |
C[C@@H]1CCC2(CC[C@H](C(O2)C(C)C(=O)C3=CC=CN3)C)O[C@@H]1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC1CCC2(CCC(C(O2)C(C)C(=O)C3=CC=CN3)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





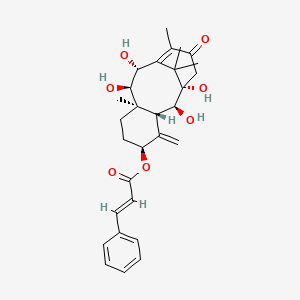
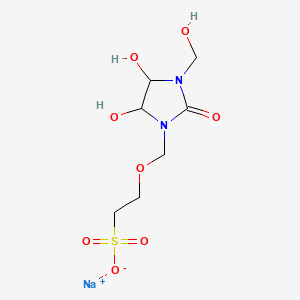
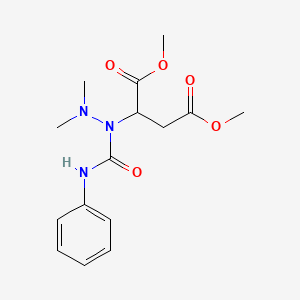

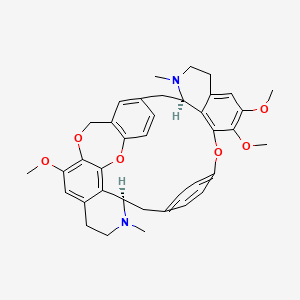
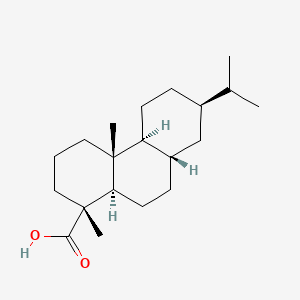
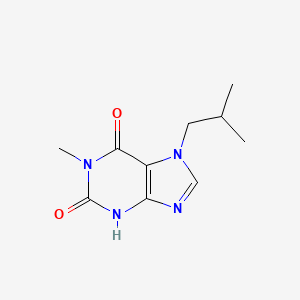
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)
